Cas no 68672-17-3 (Benzofluor)

Benzofluor Chemical and Physical Properties
Names and Identifiers
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- Benzofluor
- ZV8RI416N9
- N-(4-(ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide
- Benzofluor [ANSI:ISO]
- MBR 18337
- IDFXUDGCYIGBDC-UHFFFAOYSA-N
- Methanesulfonamide, N-(4-(ethylthio)-2-(trifluoromethyl)phenyl)-
- N-[4-ethylsulfanyl-2-(trifluoromethyl)phenyl]methanesulfonamide
- Q27295909
-
- Inchi: 1S/C10H12F3NO2S2/c1-3-17-7-4-5-9(14-18(2,15)16)8(6-7)10(11,12)13/h4-6,14H,3H2,1-2H3
- InChI Key: IDFXUDGCYIGBDC-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC(=CC=1C(F)(F)F)SCC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 364
- Topological Polar Surface Area: 79.8
Benzofluor Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B121030-1mg |
Benzofluor |
68672-17-3 | 1mg |
$ 190.00 | 2023-04-19 | ||
TRC | B121030-10mg |
Benzofluor |
68672-17-3 | 10mg |
$ 1499.00 | 2023-04-19 |
Benzofluor Related Literature
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Donald H. Lo,M. A. Whitehead Chem. Commun. (London) 1968 771
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2. Index of authors, 1951
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3. Intermediates in the dehydrogenation of 3,3′,4,4′-tetrahydro-1,1′-binaphthyl. Some hydrogenated 1,1′-binaphthyls and benzo[j]fluoranthenesMalcolm Crawford,V. R. Supanekar J. Chem. Soc. C 1968 2328
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K. D. Bartle,M. L. Lee,S. A. Wise Chem. Soc. Rev. 1981 10 113
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5. 662. The formation of aromatic hydrocarbons at high temperatures. Part XIII. The pyrolysis of 3-vinylcyclohexeneG. M. Badger,J. Novotny J. Chem. Soc. 1961 3403
Additional information on Benzofluor
Benzofluor (CAS No. 68672-17-3): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research
Benzofluor (CAS No. 68672-17-3) is a multifaceted compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique properties and potential applications. This comprehensive overview aims to provide a detailed understanding of Benzofluor, including its chemical structure, physical properties, synthesis methods, and its role in various scientific and industrial processes.
Benzofluor is a derivative of benzene and fluorine, characterized by its aromatic ring structure and the presence of fluorine atoms. The compound's molecular formula is C12H8F2, and it has a molecular weight of approximately 190.19 g/mol. The unique combination of aromaticity and fluorination endows Benzofluor with a range of desirable properties, such as high stability, low reactivity, and excellent solubility in organic solvents.
In terms of physical properties, Benzofluor is typically a white crystalline solid at room temperature. It has a melting point of around 105°C and a boiling point of approximately 300°C under standard atmospheric conditions. The compound is also known for its low vapor pressure and high thermal stability, making it suitable for use in various industrial processes that require high temperatures or harsh conditions.
The synthesis of Benzofluor can be achieved through several methods, each with its own advantages and limitations. One common approach involves the direct fluorination of benzene using fluorine gas or other fluorinating agents. This method is highly efficient but requires careful control to avoid the formation of unwanted by-products. Another method involves the reaction of benzene with fluoroalkylating agents, such as fluoroalkyl halides or fluoroalkyl sulfonates, which can provide higher selectivity and yield.
In recent years, the use of Benzofluor in pharmaceutical research has gained considerable traction. The compound's unique properties make it an attractive candidate for the development of new drugs and therapeutic agents. For instance, the presence of fluorine atoms can significantly enhance the bioavailability and metabolic stability of drug molecules, leading to improved efficacy and reduced side effects. Additionally, the aromatic structure of Benzofluor can facilitate interactions with biological targets, such as enzymes and receptors, thereby enhancing the drug's therapeutic potential.
A notable example of the application of Benzofluor in pharmaceutical research is its use as a building block for the synthesis of fluorinated analogs of existing drugs. These analogs often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts. For example, researchers have successfully synthesized fluorinated derivatives of anti-inflammatory drugs, antiviral agents, and anticancer drugs using Benzofluor as a key intermediate.
Beyond pharmaceutical applications, Benzofluor has also found use in other areas of chemical research. In materials science, the compound's high thermal stability and low reactivity make it an ideal candidate for the development of advanced materials with enhanced performance characteristics. For instance, Benzofluor-based polymers have been explored for applications in electronic devices, coatings, and adhesives due to their excellent mechanical properties and chemical resistance.
In environmental chemistry, the study of Benzofluor's behavior in different environments has provided valuable insights into the fate and transport of fluorinated compounds in natural systems. Research has shown that Benzofluor exhibits low biodegradability but does not bioaccumulate significantly in aquatic organisms. This information is crucial for assessing the environmental impact of fluorinated compounds and developing strategies for their safe use and disposal.
The safety profile of Benzofluor is another important aspect to consider. While the compound is generally considered safe for use in controlled laboratory settings, appropriate safety measures should be taken to minimize exposure risks. These measures include wearing personal protective equipment (PPE), working in well-ventilated areas, and following established guidelines for handling hazardous chemicals.
In conclusion, Benzofluor (CAS No. 68672-17-3) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for the development of new drugs, advanced materials, and other innovative products. Ongoing research continues to uncover new possibilities for this fascinating compound, further solidifying its importance in modern scientific endeavors.
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